molecular formula C9H12N2O B12916709 (Z)-5-(2-(Pyrrolidin-2-yl)vinyl)isoxazole

(Z)-5-(2-(Pyrrolidin-2-yl)vinyl)isoxazole

Cat. No.: B12916709
M. Wt: 164.20 g/mol
InChI Key: FYHDVIIKKLEKMZ-ARJAWSKDSA-N
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Description

(Z)-5-(2-(Pyrrolidin-2-yl)vinyl)isoxazole is a heterocyclic compound that features both an isoxazole ring and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under specific conditions to form the isoxazole ring, followed by the addition of the pyrrolidine group through a vinylation reaction .

Industrial Production Methods

Industrial production methods for (Z)-5-(2-(Pyrrolidin-2-yl)vinyl)isoxazole may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(2-(Pyrrolidin-2-yl)vinyl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(Z)-5-(2-(Pyrrolidin-2-yl)vinyl)isoxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (Z)-5-(2-(Pyrrolidin-2-yl)vinyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.

    Pyrrolidine derivatives: Compounds with the pyrrolidine moiety but different functional groups.

Uniqueness

(Z)-5-(2-(Pyrrolidin-2-yl)vinyl)isoxazole is unique due to the combination of the isoxazole ring and the pyrrolidine moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

5-[(Z)-2-pyrrolidin-2-ylethenyl]-1,2-oxazole

InChI

InChI=1S/C9H12N2O/c1-2-8(10-6-1)3-4-9-5-7-11-12-9/h3-5,7-8,10H,1-2,6H2/b4-3-

InChI Key

FYHDVIIKKLEKMZ-ARJAWSKDSA-N

Isomeric SMILES

C1CC(NC1)/C=C\C2=CC=NO2

Canonical SMILES

C1CC(NC1)C=CC2=CC=NO2

Origin of Product

United States

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